2-((1-(4-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
CAS No.: 869346-78-1
Cat. No.: VC4332985
Molecular Formula: C20H20ClN3OS
Molecular Weight: 385.91
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 869346-78-1 |
---|---|
Molecular Formula | C20H20ClN3OS |
Molecular Weight | 385.91 |
IUPAC Name | 2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Standard InChI | InChI=1S/C20H20ClN3OS/c21-18-8-6-17(7-9-18)14-24-13-12-23-20(24)26-15-19(25)22-11-10-16-4-2-1-3-5-16/h1-9,12-13H,10-11,14-15H2,(H,22,25) |
Standard InChI Key | SGMVVGZUFHFFRF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s structure comprises:
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A 1H-imidazole core substituted at the 1-position with a 4-chlorobenzyl group.
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A thioether linkage (-S-) at the 2-position of the imidazole ring.
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An acetamide moiety connected to the thioether, which is further substituted with a phenethyl group.
The IUPAC name, 2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide, reflects this arrangement . The 4-chlorobenzyl group introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions.
Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 385.9 g/mol | |
SMILES | C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl | |
Key Functional Groups | Imidazole, thioether, acetamide, phenethyl |
The presence of a thioether group enhances lipid solubility, which may improve membrane permeability in biological systems.
Synthesis and Optimization
General Synthetic Route
The synthesis involves a multi-step sequence:
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Imidazole Ring Formation: Condensation of 4-chlorobenzylamine with glyoxal and ammonium acetate yields the 1-(4-chlorobenzyl)-1H-imidazole intermediate.
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Thioether Introduction: Reaction of the imidazole with chloroacetyl chloride in the presence of a base (e.g., KCO) forms the thioether linkage.
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Acetamide Functionalization: Coupling the thioether intermediate with phenethylamine using carbodiimide reagents (e.g., EDCI/HOBt) generates the final product.
Key Challenges
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Regioselectivity: Ensuring substitution at the 2-position of the imidazole requires careful control of reaction conditions.
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Purification: The hydrophobic phenethyl group complicates chromatographic separation, necessitating optimized solvent systems (e.g., hexane/ethyl acetate gradients).
Analytical Characterization
Spectroscopic Data
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